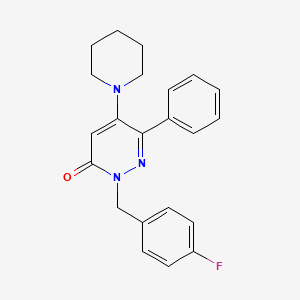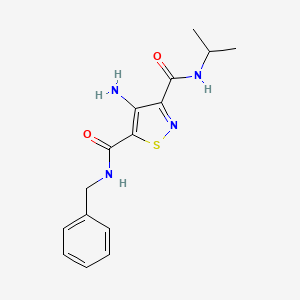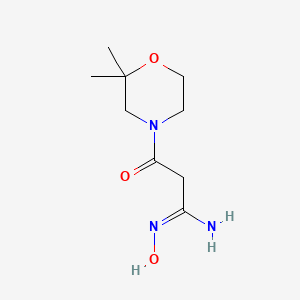![molecular formula C19H15ClF3NO4S B2556896 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-47-1](/img/structure/B2556896.png)
1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several distinct functional groups. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spirocyclic compound - a class of organic compounds that have two or more rings that share a single atom . It also has a sulfonyl group attached to a 4-chloro-3-(trifluoromethyl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group could potentially undergo reactions like reduction or nucleophilic substitution, while the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl group could increase its polarity, affecting properties like solubility and boiling point .Applications De Recherche Scientifique
Sigma Receptor Binding
Research has demonstrated that spiro[isobenzofuran-1(3H),4'-piperidines] and related benzofuran and benzopyran derivatives exhibit high affinity and selectivity towards sigma receptors. These compounds are structurally related to Lu 28-179, a selective sigma 2 ligand, indicating their potential for sigma receptor-related therapeutic applications. The structural factors influencing sigma 1/sigma 2 affinity and selectivity within this class of compounds have been thoroughly investigated, revealing the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. Compounds with specific substituents exhibit high affinity for sigma 2 binding sites, suggesting their potential utility in sigma receptor-targeted therapeutics (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
Several derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and evaluated for their antihypertensive and diuretic activities. Specific N-sulfur derivatives have shown marked, species-specific diuretic and antihypertensive activity in rats, highlighting their potential as novel therapeutic agents in the management of hypertension and related conditions (Klioze & Novick, 1978).
Central Nervous System Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents has been explored, with compounds showing marked inhibition of tetrabenazine-induced ptosis. This suggests their utility as CNS agents, potentially offering new pathways for the treatment of CNS disorders. Research into this area has also looked into the modification of the spiro[isobenzofuran-1(3H),4'-piperidine] moiety to optimize antitetrabenazine activity, providing insights into the structural requirements for CNS activity (Bauer et al., 1976).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1'-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO4S/c20-16-6-5-12(11-15(16)19(21,22)23)29(26,27)24-9-7-18(8-10-24)14-4-2-1-3-13(14)17(25)28-18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUUEBFCLCQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)


![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)
![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)
![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)